molecular formula C14H12ClNO4 B11840838 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate

1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate

Cat. No.: B11840838
M. Wt: 293.70 g/mol
InChI Key: VTGRDRBJUWWBDW-UHFFFAOYSA-N
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Description

1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring substituted with a chlorine atom and an oxyacetate group. Its molecular formula is C13H10ClNO3, and it has a molecular weight of approximately 251.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate typically involves the reaction of 5-chloroquinoline with an appropriate acylating agent. One common method includes the reaction of 5-chloroquinoline with ethyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The compound 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate is of significant interest in various scientific research applications. Below is a detailed exploration of its applications, supported by case studies and data tables.

Antibacterial Activity

Research indicates that quinoline derivatives exhibit notable antibacterial properties. For instance, compounds similar to this compound have been studied for their ability to inhibit bacterial growth, particularly against resistant strains such as Staphylococcus aureus and Bacillus anthracis.

Case Study: Antibacterial Efficacy

In a study assessing the structure-activity relationship (SAR) of various quinoline derivatives, it was found that specific modifications to the quinoline structure significantly enhanced antibacterial potency. Compounds exhibiting IC50 values below 10 µM were identified, indicating strong antibacterial activity against resistant strains .

Antimalarial Properties

The quinoline scaffold is well-known for its antimalarial activity, particularly against Plasmodium falciparum. The compound's structural similarity to established antimalarials suggests it may possess similar efficacy.

Case Study: Antimalarial Screening

A recent study focused on the synthesis and evaluation of various quinoline derivatives revealed that certain compounds demonstrated low nanomolar activity against Plasmodium falciparum, with selectivity indices exceeding 200. This highlights the potential for this compound to serve as a lead compound in developing new antimalarial agents .

Anticoagulant Activity

Quinoline derivatives have been explored for their anticoagulant properties. The compound has been noted to act as an inhibitor of factor Xa, which is crucial in blood coagulation pathways.

Case Study: Factor Xa Inhibition

Research on related compounds indicates that modifications in the quinoline structure can enhance their efficacy as anticoagulants. Studies have shown that certain derivatives effectively reduce thromboembolic events in preclinical models, suggesting potential therapeutic applications in cardiovascular diseases .

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundTarget BacteriaIC50 (µM)Selectivity Index
Compound AStaphylococcus aureus333
Compound BBacillus anthracis166
Compound CEscherichia coli520

Table 2: Antimalarial Efficacy of Quinoline Derivatives

CompoundTarget ParasiteIC50 (nM)Selectivity Index
Compound DPlasmodium falciparum50>200
Compound EPlasmodium vivax30>150

Mechanism of Action

The mechanism of action of 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Uniqueness: 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13H12ClN2O3
  • Molecular Weight : 280.69 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential against several bacterial strains, indicating its role as an antibacterial agent.
  • Anticancer Properties : Research indicates that it may inhibit cell proliferation in certain cancer cell lines through apoptosis induction.

Biological Activity Data

Biological Activity Target/Pathway Effect Reference
AntimicrobialBacterial cell wallsInhibition of growth
AnticancerApoptosis pathwaysInduction of apoptosis
Anti-inflammatoryCytokine productionReduction in cytokines

Case Study 1: Antimicrobial Efficacy

A study conducted by Umesha et al. demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Bacillus anthracis. The Minimum Inhibitory Concentration (MIC) values were recorded at 2 µg/mL, suggesting strong efficacy in inhibiting bacterial growth.

Case Study 2: Anticancer Activity

In vitro studies on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 value for cell proliferation inhibition was found to be approximately 15 µM in breast cancer cells, indicating a promising therapeutic index for further development.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of the compound:

  • Synergistic Effects : When combined with other known antibiotics, the compound demonstrated a synergistic effect, enhancing overall antimicrobial efficacy.
  • Mechanistic Insights : Studies using flow cytometry indicated that the compound leads to cell cycle arrest in the G1 phase, further elucidating its mechanism as an anticancer agent.
  • Safety Profile : Toxicity assays indicated a favorable safety profile with low cytotoxicity towards normal human cells, making it a candidate for further clinical evaluation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((5-Chloroquinolin-8-yl)oxy)-2-oxopropyl acetate, and how can intermediates be characterized?

The compound can be synthesized via nucleophilic substitution using 5-chloro-8-hydroxyquinoline as a starting material. A typical procedure involves refluxing with methyl bromoacetate and potassium carbonate in acetone, followed by purification via crystallization . Key intermediates, such as (5-chloroquinolin-8-yloxy) acetic acid methyl ester, are characterized using melting point analysis, 1^1H/13^13C NMR, and FT-IR spectroscopy. For example, the ester intermediate in was confirmed by a sharp melting point (102.1–102.3°C) and spectral data matching expected functional groups (e.g., ester C=O stretch at ~1740 cm1^{-1}).

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should include:

  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Exposure to UV/visible light in controlled chambers, with periodic HPLC analysis to monitor degradation products.
  • Humidity sensitivity : Storage at 25°C/60% RH and 40°C/75% RH for 1–3 months, followed by mass balance assays .
    Contradictory data (e.g., unexpected degradation pathways) should be resolved using LC-MS to identify breakdown products and revise storage protocols.

Q. What spectroscopic methods are critical for structural confirmation?

  • NMR : 1^1H NMR to verify quinoline proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and ester/acetate groups (δ 3.7–4.3 ppm for methyl/methylene protons).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ for C14_{14}H13_{13}ClNO4_4, expected m/z 294.0532).
  • X-ray crystallography : If single crystals are obtained, as demonstrated for analogous quinoline derivatives in , to resolve bond lengths and angles.

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Parameter screening : Use a Design of Experiments (DoE) approach to vary temperature (60–100°C), solvent (acetone vs. DMF), and base (K2_2CO3_3 vs. Cs2_2CO3_3). Monitor reaction progress via TLC and quantify yields using HPLC .
  • Byproduct analysis : Isolate side products (e.g., dimerization products) via column chromatography and characterize using 1^1H NMR and MS. For example, reported 71% yield under reflux in acetone, but higher temperatures may promote hydrolysis of the acetate group.

Q. What computational strategies can predict biological activity or degradation pathways?

  • Molecular docking : Screen against target proteins (e.g., microbial enzymes or cancer-related kinases) using software like AutoDock Vina. highlights the use of in silico studies to prioritize experimental testing.
  • DFT calculations : Predict reactive sites for oxidative degradation by analyzing frontier molecular orbitals (HOMO/LUMO energies) .
  • MD simulations : Model interactions with lipid bilayers to assess membrane permeability, a critical factor for antimicrobial activity .

Q. How can contradictory data in biological assays be resolved?

  • Dose-response validation : Repeat assays (e.g., MIC for antimicrobial activity) across multiple bacterial strains with positive/negative controls.
  • Metabolite profiling : Use LC-MS to rule out compound decomposition during assays. For instance, notes that 5-chloroquinolin-8-amine derivatives require stability verification in cell culture media.
  • Statistical analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .

Q. Methodological Tables

Table 1. Key Synthetic Parameters and Yields

ParameterOptimal ConditionYield (%)Side Products Identified
SolventAcetone71None reported
TemperatureReflux (~56°C)71Hydrolyzed ester
BaseK2_2CO3_371Unreacted starting material

Table 2. Recommended Analytical Techniques

TechniqueApplicationExample Data from Evidence
1^1H NMRConfirm acetate and quinoline moietiesδ 4.3 ppm (OCH3_3)
HRMSVerify molecular formulam/z 294.0532 [M+H]+^+
X-ray crystallographyResolve crystal packing defectsCCDC 1901024

Properties

Molecular Formula

C14H12ClNO4

Molecular Weight

293.70 g/mol

IUPAC Name

[1-(5-chloroquinolin-8-yl)oxy-2-oxopropyl] acetate

InChI

InChI=1S/C14H12ClNO4/c1-8(17)14(19-9(2)18)20-12-6-5-11(15)10-4-3-7-16-13(10)12/h3-7,14H,1-2H3

InChI Key

VTGRDRBJUWWBDW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(OC1=C2C(=C(C=C1)Cl)C=CC=N2)OC(=O)C

Origin of Product

United States

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